REACTION_SMILES
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[CH3:16][O-:17].[CH3:1][c:2]1[n:3][cH:4][c:5]([C:8]([CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])=[O:15])[cH:6][cH:7]1.[CH3:30][OH:31].[CH:19](=[CH2:20])[C:21](=[O:22])[CH3:23].[Na+:18].[cH:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[CH3:1][c:2]1[n:3][cH:4][c:5]([C:8]([CH:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:20][CH2:19][C:21](=[O:22])[CH3:23])=[O:15])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)c1ccc(C)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C=CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccccc1
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)C(CCC(C)=O)C(=O)c1ccc(C)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |